

Spectroscopic Analysis of 2-Amino-6-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-methoxybenzoic acid

Cat. No.: B051756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-6-methoxybenzoic acid**, a key intermediate in pharmaceutical synthesis. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Amino-6-methoxybenzoic acid**. These values are derived from established chemical shift and fragmentation principles and provide a reference for the characterization of this molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|---------------------|
| ~7.2 - 7.4 | t | 1H | Ar-H (C4-H) |
| ~6.4 - 6.6 | d | 1H | Ar-H (C3-H or C5-H) |
| ~6.3 - 6.5 | d | 1H | Ar-H (C5-H or C3-H) |
| ~4.5 - 6.0 | br s | 2H | -NH ₂ |
| ~3.8 | s | 3H | -OCH ₃ |
| ~10.0 - 12.0 | br s | 1H | -COOH |

Solvent: DMSO-d₆. The chemical shifts of the -NH₂ and -COOH protons are concentration and temperature dependent and may exchange with deuterium in deuterated solvents like D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |
|----------------------|-------------------|
| ~168 - 172 | -COOH |
| ~160 - 163 | C-O (C6) |
| ~150 - 153 | C-N (C2) |
| ~132 - 135 | Ar-CH (C4) |
| ~110 - 113 | Ar-C (C1) |
| ~105 - 108 | Ar-CH (C5) |
| ~98 - 102 | Ar-CH (C3) |
| ~55 - 58 | -OCH ₃ |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Description |
|--------------------------------|---------------|--|
| 3400 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (-OCH ₃) |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1620 | Strong | N-H bend |
| 1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretch (Aryl ether) |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 167 | High | [M] ⁺ (Molecular Ion) |
| 150 | Moderate | [M - OH] ⁺ |
| 149 | Moderate | [M - H ₂ O] ⁺ |
| 139 | High | [M - CO] ⁺ or [M - C ₂ H ₄] ⁺ from methoxy |
| 122 | High | [M - COOH] ⁺ |
| 108 | Moderate | [M - COOH - CH ₂] ⁺ |
| 94 | Moderate | [C ₆ H ₆ O] ⁺ |
| 77 | Moderate | [C ₆ H ₅] ⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **2-Amino-6-methoxybenzoic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The solution should be homogenous.
- Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, is used.
- Data Acquisition:
 - ¹H NMR: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is required.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum (of air or the clean ATR crystal) is recorded. The sample spectrum is then collected, typically in the range of 4000-400 cm^{-1} . Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

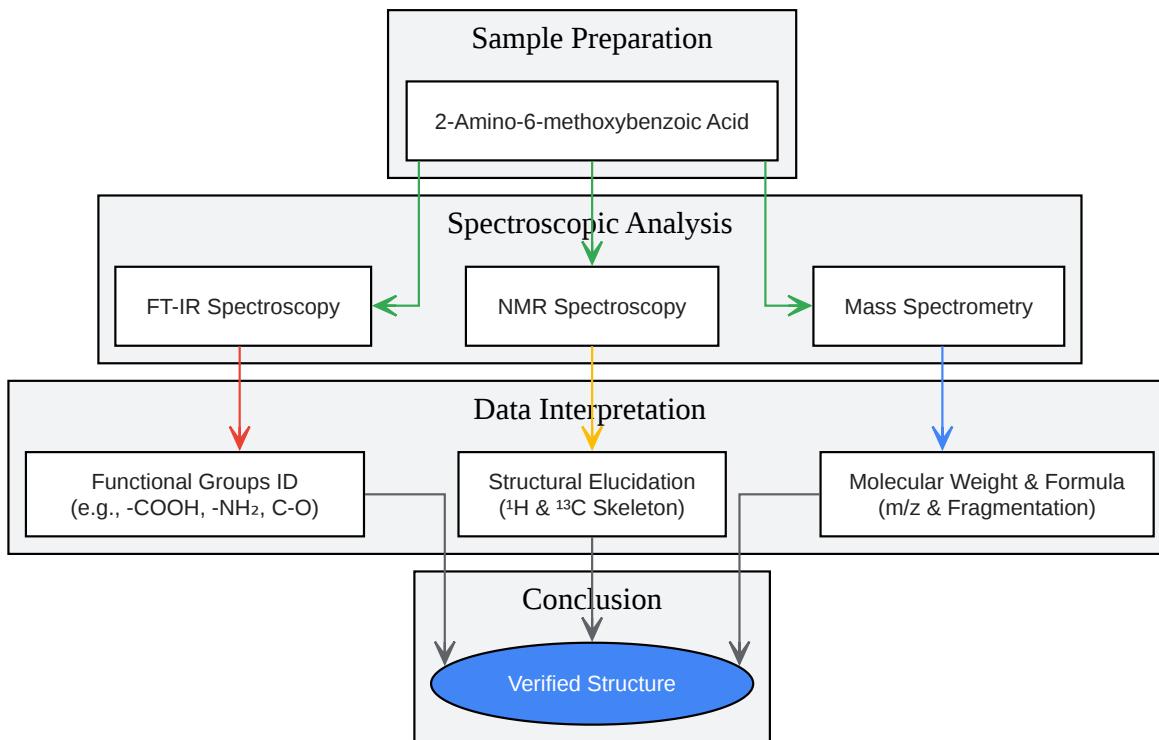
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A small amount of the sample is introduced into the ion source. For a volatile compound like this, direct insertion probe or gas chromatography (GC) can be used.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[1]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Amino-6-methoxybenzoic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-6-methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051756#spectroscopic-data-of-2-amino-6-methoxybenzoic-acid-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b051756#spectroscopic-data-of-2-amino-6-methoxybenzoic-acid-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com